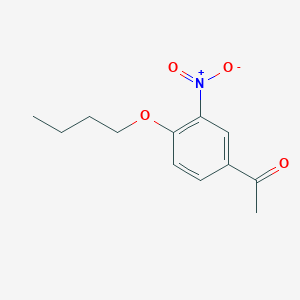

Ethanone, 1-(4-butoxy-3-nitrophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

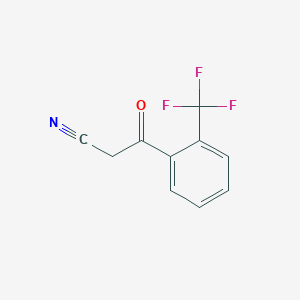

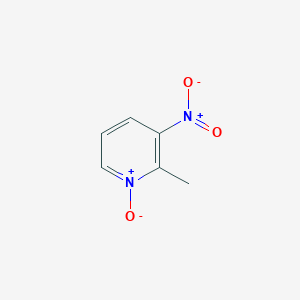

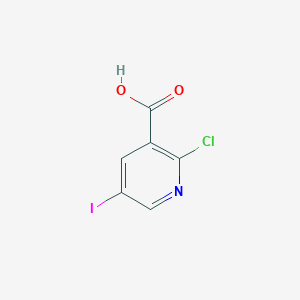

Ethanone, 1-(4-butoxy-3-nitrophenyl)- is a chemical compound with the molecular formula C12H15NO4 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms, making a total of 32 atoms . The structure includes a six-membered aromatic ring attached to a ketone group and a nitro group, and an ether linkage to a butoxy group .Physical And Chemical Properties Analysis

The molecular weight of Ethanone, 1-(4-butoxy-3-nitrophenyl)- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Phase Equilibrium Studies

One study focused on the solid-liquid phase equilibrium of nitrophenyl ethanone derivatives, which are closely related to "Ethanone, 1-(4-butoxy-3-nitrophenyl)-". The research investigated their solubility and phase behavior in different solvents, which is crucial for the separation and purification processes in chemical synthesis. The findings contribute to a better understanding of the material's properties and can aid in optimizing manufacturing processes (Rongrong Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another application involves the synthesis of aminobenzo[b]thiophenes, a class of compounds with significant pharmaceutical potential. Through the reaction of chloro-nitrophenyl ethanone derivatives, efficient one-pot synthesis methods for 3-aminobenzo[b]thiophenes have been developed. This showcases the compound's role as a precursor in the synthesis of complex structures with potential pharmacological activities (D. A. Androsov et al., 2010).

Antibacterial Thiosemicarbazones

Ethanone derivatives have also been utilized in synthesizing thiosemicarbazones with antibacterial properties. A study demonstrated the preparation of compounds with activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of Ethanone derivatives in developing new antibacterial agents (A. Parekh & K. Desai, 2006).

Charge Density Analysis

Research on the charge density and hydrogen bonding motif of nitrophenyl ethanone compounds provides insights into their electronic structure and intermolecular interactions. Such studies are fundamental for understanding the reactivity and binding properties of these compounds, which is crucial for their application in catalysis and material science (D. Hibbs et al., 2003).

Ultrasound-Assisted Synthesis

The preparation of nitro aromatic ethers, including derivatives of Ethanone, using ultrasound-assisted phase-transfer catalysis, represents an innovative approach to chemical synthesis. This method offers advantages in terms of reaction speed and efficiency, demonstrating the versatility of Ethanone derivatives in modern synthetic methodologies (K. Harikumar & V. Rajendran, 2014).

特性

IUPAC Name |

1-(4-butoxy-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTXHFCXZQNAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486775 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

CAS RN |

61564-84-9 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

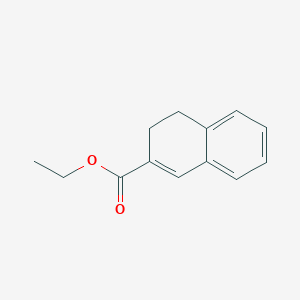

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)